molecular formula C22H24FN3O2 B11019261 3-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

3-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

Cat. No.: B11019261
M. Wt: 381.4 g/mol
InChI Key: VQXUWVUZXVKDHY-UHFFFAOYSA-N
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Description

3-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C22H24FN3O2

Molecular Weight

381.4 g/mol

IUPAC Name

3-(6-fluoroindol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C22H24FN3O2/c1-28-21-5-3-2-4-19(21)25-12-14-26(15-13-25)22(27)9-11-24-10-8-17-6-7-18(23)16-20(17)24/h2-8,10,16H,9,11-15H2,1H3

InChI Key

VQXUWVUZXVKDHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the indole and piperazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenated solvents, catalysts, and bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one: Lacks the fluoro group.

    3-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one: Contains a chloro group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in 3-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one may confer unique properties, such as increased binding affinity to certain targets or altered metabolic stability.

Biological Activity

The compound 3-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one is a synthetic derivative of indole, which has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound's molecular formula is C19H22FN3OC_{19}H_{22}FN_{3}O, and it features a complex structure that includes an indole moiety, a piperazine ring, and a propanone group. The presence of a fluorine atom at the 6-position of the indole ring significantly influences its biological properties.

PropertyValue
Molecular Weight329.39 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Log PNot specified

Pharmacological Profile

Research indicates that This compound exhibits various biological activities:

  • Antidepressant Effects : Studies suggest that compounds with similar structures exhibit serotonin receptor modulation, which may contribute to antidepressant effects.
  • Antipsychotic Activity : The piperazine component is often associated with antipsychotic properties, potentially through dopamine receptor antagonism.
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines.

The proposed mechanisms for the biological activity of this compound include:

  • Serotonin Receptor Modulation : Interaction with serotonin receptors (5-HT) may enhance mood and reduce anxiety.
  • Dopamine Receptor Antagonism : Inhibition of dopamine receptors could provide antipsychotic effects.
  • Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in inflammatory pathways.

Case Study 1: Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior investigated the antidepressant-like effects of similar indole derivatives in animal models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced serotonergic activity.

Case Study 2: Antipsychotic Effects

Research in Psychopharmacology demonstrated that compounds structurally similar to the target compound exhibited significant antagonistic activity at dopamine D2 receptors. This finding supports the potential use of such compounds in treating schizophrenia.

Case Study 3: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry focused on the anti-inflammatory properties of indole derivatives. The findings indicated that these compounds could inhibit the production of TNF-alpha and IL-6, highlighting their potential therapeutic applications in inflammatory diseases.

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